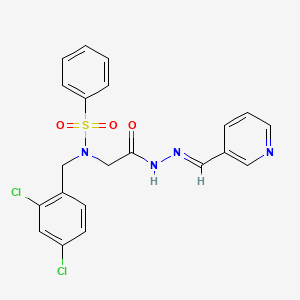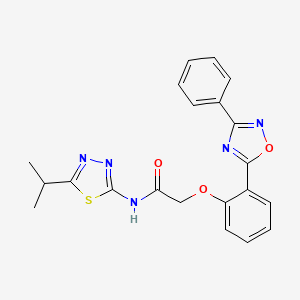
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole, also known as DEF, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DEF is a member of the oxadiazole family, which are compounds that have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of this compound derivatives with improved solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. While the mechanism of action of this compound is not fully understood, studies have suggested that it may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. Future research on this compound could lead to the development of new treatments for various diseases and the discovery of new compounds with even greater potential.
Métodos De Síntesis
The synthesis of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole involves the reaction of 3,4-diethoxybenzohydrazide with furan-2-carbaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then cyclized using phosphorus oxychloride to form this compound. This method has been reported to yield this compound in good to excellent yields and is relatively simple to perform.
Aplicaciones Científicas De Investigación
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole has been found to possess a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. These properties make this compound a promising candidate for use in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-19-12-8-7-11(10-14(12)20-4-2)15-17-16(22-18-15)13-6-5-9-21-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJRURXOKGXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

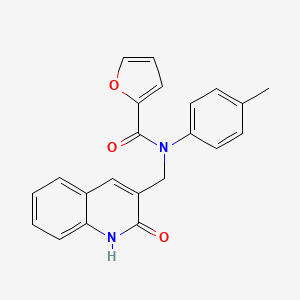
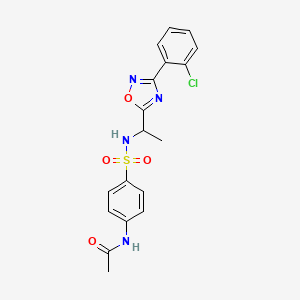
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)





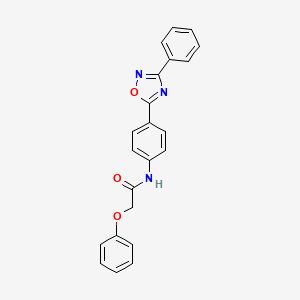

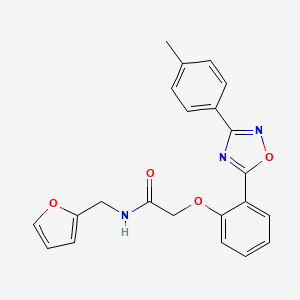
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
